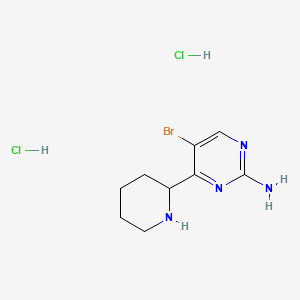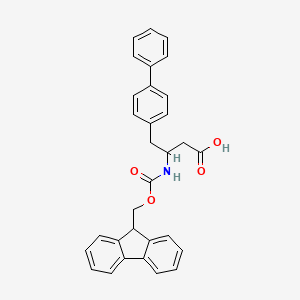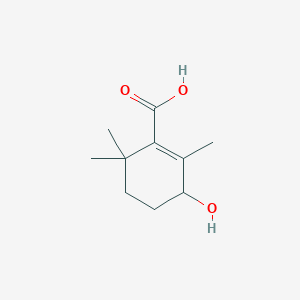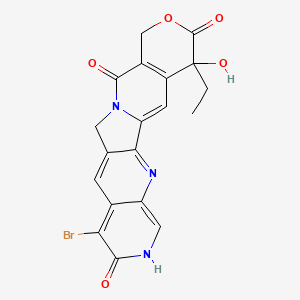
3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride is a phenylalanine derivative. This compound is known for its unique structure, which includes an amino group, a chlorophenyl group, and a propanoic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.
Formation of Final Product: The resulting amine is then reacted with chloroacetic acid to form 3-Amino-2-(2-chlorophenyl)propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-Nitro-2-(2-chlorophenyl)propanoic acid.
Reduction: Formation of 3-Amino-2-phenylpropanoic acid.
Substitution: Formation of 3-Amino-2-(2-hydroxyphenyl)propanoic acid or 3-Amino-2-(2-alkylphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in amino acid metabolism.
Pathways: It influences pathways related to protein synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: A closely related compound with similar structure and properties.
3-Amino-3-(2-chlorophenyl)propanoic acid: Another similar compound with slight variations in the position of functional groups.
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H11Cl2NO2 |
|---|---|
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
3-amino-2-(2-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-4-2-1-3-6(8)7(5-11)9(12)13;/h1-4,7H,5,11H2,(H,12,13);1H |
InChI-Schlüssel |
ACSRTQYZFOFRQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN)C(=O)O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311257.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)



![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)

![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

